Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]-
Description
Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]- (hereafter referred to as Compound A) is a substituted butanoic acid derivative characterized by a phenylhydrazono group and a 2-oxopropylamino substituent. However, direct studies on its specific applications or mechanisms are sparse in the provided evidence. Its molecular formula and exact mass remain unspecified in the sources, but analogous compounds in the evidence (e.g., CAS 701909-51-5) suggest a molecular weight range of 200–400 g/mol .
Properties
CAS No. |
835916-70-6 |
|---|---|
Molecular Formula |
C13H17N3O3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-[[2-oxo-1-(2-phenylhydrazinyl)propylidene]amino]butanoic acid |
InChI |
InChI=1S/C13H17N3O3/c1-10(17)13(14-9-5-8-12(18)19)16-15-11-6-3-2-4-7-11/h2-4,6-7,15H,5,8-9H2,1H3,(H,14,16)(H,18,19) |
InChI Key |
WEUWHEUJXQYNLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=NCCCC(=O)O)NNC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]- typically involves the reaction of butanoic acid derivatives with phenylhydrazine and other reagents under controlled conditions. One common method involves the condensation of butanoic acid with phenylhydrazine in the presence of a catalyst such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the hydrazono group.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis. This technique can enhance reaction rates and yields by providing uniform heating and reducing reaction times. The use of microwave-assisted synthesis for similar compounds has been reported to provide moderate to excellent yields .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The compound can participate in substitution reactions, where the hydrazono group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted butanoic acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazono group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Compound A and structurally related butanoic acid derivatives:
Key Findings:
Structural Complexity: Compound A’s phenylhydrazono group distinguishes it from simpler esters (e.g., 149926-38-5) and carboxy derivatives (701909-51-5). This group may enhance hydrogen-bonding capacity, favoring interactions with biological targets .
Bioactivity : While Compound A is listed among rhizospheric bacterial compounds with fungistatic effects , nitro-substituted analogs (e.g., 50545-60-3) are more likely to exhibit stability in oxidative environments, suggesting divergent applications .
Conversely, fluorinated analogs (e.g., 55538-87-9) exhibit extreme hydrophobicity and chemical inertness, limiting biological utility but favoring industrial uses .
Biological Activity
Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]- is a complex organic compound that combines a butanoic acid backbone with a phenylhydrazone moiety. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula: C13H17N3O3
- CAS Number: 835916-70-6
- Molecular Weight: 251.29 g/mol
- IUPAC Name: Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]-
The compound features a butanoic acid group, an amino group, and a phenylhydrazone functional group, contributing to its diverse chemical reactivity and potential biological effects .
The biological activity of butanoic acid derivatives often involves:
- Antioxidant Activity: Compounds with hydrazone functionalities can exhibit antioxidant properties by scavenging free radicals.
- Metal Chelation: Similar compounds have demonstrated the ability to chelate metal ions, which may influence their biological efficacy .
- Enzyme Inhibition: The interaction with various enzymes can lead to modulation of metabolic pathways, potentially affecting cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that hydrazone derivatives possess significant antimicrobial properties. A study involving structurally similar compounds showed that certain hydrazones exhibited activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
Antimalarial Activity
Hydrazone compounds have been investigated for their antimalarial effects. For instance, a related hydrazone was shown to inhibit the growth of Plasmodium falciparum, the malaria-causing parasite. The compound's ability to chelate iron was linked to its mechanism of action, suggesting that butanoic acid derivatives could also exhibit similar antimalarial properties .
Antioxidant Properties
The antioxidant capacity of butanoic acid derivatives has been evaluated through various assays. The presence of the phenylhydrazone moiety enhances the electron-donating ability of the compound, thereby increasing its potential as an antioxidant agent .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
